Eltoprazin-Dihydrochlorid
Übersicht
Beschreibung
Eltoprazine dihydrochloride is a serotonergic drug belonging to the phenylpiperazine class. It is primarily known for its potential therapeutic effects in treating various neurological and psychiatric disorders. The compound acts as an agonist of the serotonin 5-HT1A and 5-HT1B receptors and as an antagonist of the serotonin 5-HT2C receptor . Eltoprazine dihydrochloride has been investigated for its potential to treat conditions such as aggression, attention deficit hyperactivity disorder, cognitive disorders, and drug-induced dyskinesia .
Wissenschaftliche Forschungsanwendungen
Eltoprazin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit serotonergen Medikamenten und ihren Wechselwirkungen mit Serotoninrezeptoren befassen.
Biologie: Die Verbindung wird in der Forschung an Neurotransmittersystemen, insbesondere am Serotoninsystem, eingesetzt, um seine Rolle in verschiedenen physiologischen und pathologischen Prozessen zu verstehen.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer und psychiatrischer Erkrankungen untersucht, darunter Parkinson-Krankheit, Schizophrenie und kognitive Beeinträchtigung
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit Serotoninrezeptoren. Es wirkt als Agonist der Serotonin-5-HT1A- und 5-HT1B-Rezeptoren und als Antagonist des Serotonin-5-HT2C-Rezeptors . Diese Wechselwirkungen modulieren die Freisetzung und Aktivität von Serotonin, einem wichtigen Neurotransmitter, der an der Stimmungsregulation, Kognition und dem Verhalten beteiligt ist. Indem es die Serotonin-Signalgebung beeinflusst, kann this compound die Symptome verschiedener neurologischer und psychiatrischer Erkrankungen lindern .
Ähnliche Verbindungen:
Fluprazin: Eine weitere Phenylpiperazinverbindung mit ähnlicher serotonerger Aktivität.
Batoprazin: Eine verwandte Verbindung mit vergleichbaren Rezeptorinteraktionen.
S-15535 und Lecozotan: Chemische Vorläufer von Eltoprazin mit ähnlichen pharmakologischen Profilen.
Einzigartigkeit: this compound ist einzigartig durch seine spezifische Kombination aus Rezeptoragonismus und -antagonismus, die es ermöglicht, die Serotonin-Signalgebung in ausgewogener Weise zu modulieren. Dieses einzigartige Profil macht es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen, die mit einer dysregulierten Serotoninaktivität einhergehen, wie z. B. Aggression, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und medikamenteninduzierte Dyskinesie .
Wirkmechanismus
Target of Action
Eltoprazine dihydrochloride primarily targets the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin (5-HT) system, which plays a significant role in various physiological functions such as mood regulation, aggression, and cognition .
Mode of Action
Eltoprazine acts as an agonist for the 5-HT1A and 5-HT1B receptors . This means it binds to these receptors and activates them, leading to an increase in the effects mediated by these receptors. It also acts as an antagonist for the 5-HT2C receptor
Biochemical Pathways
The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine is believed to play a significant role in the conversion of L-DOPA into dopamine and an ensuing erratic, nonphysiological, dopamine release into the striatum . This modulation of the serotonin system and its impact on dopamine release is thought to be the key biochemical pathway affected by Eltoprazine .
Pharmacokinetics
The pharmacokinetics of Eltoprazine has been studied after single oral doses of 5, 10, 20 mg, and 30 mg in a partly randomized, cross-over design . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion . The Area Under the Curve (AUC), peak plasma concentrations, and the amount excreted unchanged in the urine were linearly related to the dose . Renal clearance and t1/2 were independent of dose . Thus, Eltoprazine exhibited a linear pharmacokinetic profile .
Result of Action
The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine leads to a reduction in aggressive behavior and an increase in anxiety-like effects . This is thought to be due to the modulation of the serotonin system and its impact on dopamine release .
Action Environment
The action, efficacy, and stability of Eltoprazine can be influenced by various environmental factors. For instance, exposure to other chemicals, whether intentional or unintentional, could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . This could potentially affect the metabolism and hence the action of Eltoprazine.
Biochemische Analyse
Biochemical Properties
Eltoprazine dihydrochloride acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with serotonin receptors plays a crucial role in its biochemical reactions.
Cellular Effects
Eltoprazine dihydrochloride has been evaluated for its ability to counteract distressing side effects in patients with Parkinson’s disease . It has been found to be extremely effective in suppressing dyskinesia, a distressing side effect of levodopa treatment in Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of Eltoprazine dihydrochloride involves its action as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This allows it to modulate the serotonergic system, influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In experimental models, Eltoprazine dihydrochloride has shown significant reduction in levodopa-induced dyskinesias over time . This effect was accompanied by a partial worsening of the therapeutic effect of levodopa .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, Eltoprazine dihydrochloride has shown to be highly effective in counteracting dyskinesia . The partial worsening of the levodopa effect observed after Eltoprazine dihydrochloride administration represents a concern .
Metabolic Pathways
The specific metabolic pathways that Eltoprazine dihydrochloride is involved in are not currently available . Given its interaction with serotonin receptors, it is likely involved in the metabolic pathways of the serotonergic system.
Transport and Distribution
The specific transport and distribution mechanisms of Eltoprazine dihydrochloride within cells and tissues are not currently available . Given its interaction with serotonin receptors, it is likely distributed to areas of the body where these receptors are present.
Subcellular Localization
The specific subcellular localization of Eltoprazine dihydrochloride is not currently available . Given its interaction with serotonin receptors, it is likely localized to areas of the cell where these receptors are present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eltoprazine dihydrochloride involves several steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a halogenated benzene derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of eltoprazine to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of eltoprazine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eltoprazin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden halogenierte Benzolderivate und geeignete Katalysatoren eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Fluprazine: Another phenylpiperazine compound with similar serotonergic activity.
Batoprazine: A related compound with comparable receptor interactions.
S-15535 and Lecozotan: Chemical precursors to eltoprazine with similar pharmacological profiles.
Uniqueness: Eltoprazine dihydrochloride is unique due to its specific combination of receptor agonism and antagonism, which allows it to modulate serotonin signaling in a balanced manner. This unique profile makes it a promising candidate for treating conditions that involve dysregulated serotonin activity, such as aggression, attention deficit hyperactivity disorder, and drug-induced dyskinesia .
Biologische Aktivität
Eltoprazine dihydrochloride is a compound primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1A and 5-HT1B. It has garnered attention for its potential therapeutic applications, particularly in treating dyskinesias associated with Parkinson's disease and other neuropsychiatric disorders. This article delves into the biological activity of eltoprazine, highlighting its mechanisms of action, efficacy in various clinical settings, and relevant research findings.
Eltoprazine functions by activating 5-HT1A and 5-HT1B serotonin receptors, which are G-protein coupled receptors that modulate neurotransmission. This activation leads to several downstream effects:
- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, leading to decreased neuronal excitability.
- Calcium Ion Regulation : Eltoprazine influences the release of calcium ions from intracellular stores, which is crucial for synaptic transmission and muscle contraction.
- Dopamine Modulation : By affecting serotonin levels, eltoprazine indirectly influences dopamine metabolism, which is vital in conditions like Parkinson's disease .
Parkinson's Disease
One of the most significant areas of research for eltoprazine is its use in managing levodopa-induced dyskinesias (LIDs) in Parkinson's disease patients. A notable study conducted a double-blind, placebo-controlled trial involving 22 patients who received varying doses of eltoprazine alongside levodopa. Key findings included:
- Antidyskinetic Effects : Eltoprazine at doses of 5 mg and 7.5 mg significantly reduced dyskinesia scores as measured by the Clinical Dyskinesia Rating Scale (CDRS) and Rush Dyskinesia Rating Scale (RDRS) .
- Safety Profile : The compound was well-tolerated with common side effects including nausea and dizziness but no major adverse effects reported .
The efficacy of eltoprazine in animal models further supports its clinical potential. In studies with MPTP-treated monkeys, eltoprazine demonstrated a significant reduction in dyskinesias without severely compromising the therapeutic effects of levodopa .
Preclinical Studies
Preclinical studies have provided insights into the biological activity of eltoprazine beyond its antidyskinetic properties:
- Neurotransmission Restoration : Research on dfmr1 mutant larvae showed that eltoprazine treatment restored synaptic transmission at the neuromuscular junction (NMJ), indicating its potential to ameliorate synaptic deficits associated with certain genetic conditions .
- Mitochondrial Function : Eltoprazine has been shown to correct mitochondrial dysregulations, normalizing oxidative phosphorylation processes in affected models .
Data Summary
The following table summarizes key findings from studies on eltoprazine's biological activity:
Case Studies
Case studies involving chronic administration of eltoprazine have shown promising results in patients with advanced Parkinson's disease. For instance, long-term treatment led to sustained reductions in LIDs without significant loss of levodopa efficacy. This suggests that eltoprazine may be beneficial not only as an adjunct therapy but also as a potential primary treatment option for managing dyskinesias.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRJDVNCYJTPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.